molecular formula C20H20N2O2 B10804996 N-[(8-Hydroxy-quinolin-7-yl)-phenyl-methyl]-butyramide

N-[(8-Hydroxy-quinolin-7-yl)-phenyl-methyl]-butyramide

Cat. No.: B10804996
M. Wt: 320.4 g/mol
InChI Key: RQALGBOYFSWXNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(8-Hydroxy-quinolin-7-yl)-phenyl-methyl]-butyramide is a synthetic compound featuring a central 8-hydroxyquinoline scaffold linked via a phenyl-methyl group to a butyramide moiety. The 8-hydroxyquinoline group is known for its metal-chelating properties and has been explored in antimicrobial, anticancer, and neurodegenerative disease research .

Properties

IUPAC Name

N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-2-7-17(23)22-18(14-8-4-3-5-9-14)16-12-11-15-10-6-13-21-19(15)20(16)24/h3-6,8-13,18,24H,2,7H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQALGBOYFSWXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC(C1=CC=CC=C1)C2=C(C3=C(C=CC=N3)C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(8-Hydroxy-quinolin-7-yl)-phenyl-methyl]-butyramide typically involves the alkylation of 8-hydroxyquinoline derivatives. One common method includes the alkylation of a substituted 8-hydroxyquinoline with an appropriate alkyl halide in the presence of a base such as sodium hydroxide and a phase-transfer catalyst like tetrabutylammonium iodide in a solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of eco-friendly solvents and catalysts is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(8-Hydroxy-quinolin-7-yl)-phenyl-methyl]-butyramide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted quinoline compounds .

Scientific Research Applications

N-[(8-Hydroxy-quinolin-7-yl)-phenyl-methyl]-butyramide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(8-Hydroxy-quinolin-7-yl)-phenyl-methyl]-butyramide involves its ability to chelate metal ions, which is crucial for its biological activity. The compound can bind to metal ions, disrupting their normal function and leading to various biological effects. This chelation ability is particularly important in its antimicrobial and anticancer activities, where it can inhibit essential metal-dependent enzymes and processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Functional Groups Biological Activity (IC50) Reference
N-[(8-Hydroxy-quinolin-7-yl)-phenyl-methyl]-butyramide (Target) C22H21N3O2 (est.) 359.43 (est.) ~4.5 8-hydroxyquinoline, butyramide Not reported -
N-[[4-(Dimethylamino)phenyl]-(8-hydroxyquinolin-7-yl)methyl]acetamide C20H21N3O2 335.40 4.07 8-hydroxyquinoline, acetamide, dimethylamino Not reported
(E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide C31H25ClN2O5S 573.06 N/A Sulfonamide, styryl, chloro, methoxy Not reported
N-((2S,3S,E)-3-hydroxyheptadec-4-en-2-yl) butyramide C21H39NO2 337.55 N/A Ceramide, butyramide, hydroxyl 6.06 µM (PC-3 cells)
N-(4-(Oxiran-2-ylmethoxy)phenyl)butyramide C13H17NO3 235.28 N/A Epoxide, butyramide Not reported
Key Observations:

Target vs. Acetamide Analog (): The target’s butyramide group increases molecular weight by ~24 g/mol and estimated logP by ~0.43 compared to the acetamide analog, suggesting enhanced lipophilicity. This could improve blood-brain barrier penetration but reduce aqueous solubility. The dimethylamino group in the acetamide analog may confer basicity, altering electronic properties and binding interactions.

Sulfonamide Derivatives () :

  • Sulfonamide analogs replace the amide with a sulfonamide group, introducing higher acidity and hydrogen-bonding capacity. The styryl and methoxy substituents may enhance π-π stacking and metabolic stability.

However, its long alkyl chain and hydroxyl group differ significantly from the target’s planar quinoline structure.

This contrasts with the target’s inert phenyl-methyl linker.

Biological Activity

N-[(8-Hydroxy-quinolin-7-yl)-phenyl-methyl]-butyramide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a quinoline nucleus, which is known for its broad spectrum of biological activities. The presence of the 8-hydroxy group enhances its chelation properties, allowing it to interact with metal ions, which is significant in various biological contexts.

Antimicrobial Activity

Quinoline derivatives, including this compound, have demonstrated notable antimicrobial properties . Studies have shown that compounds with similar structures exhibit activity against a range of pathogens:

Pathogen Activity
Gram-positive bacteria Moderate to high inhibition
Gram-negative bacteria Significant inhibition
Fungi Effective against certain strains

The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Activity

Research indicates that this compound may possess anticancer properties . For instance, derivatives of 8-hydroxyquinoline have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis. Specific findings include:

  • Inhibition of Tumor Growth : Studies have reported that certain quinoline derivatives can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells.
  • Mechanism of Action : The anticancer effects are believed to be mediated through the induction of oxidative stress and the activation of apoptotic pathways.

Case Studies

  • ADAMTS-5 Inhibition : A study highlighted the compound's role as an inhibitor of ADAMTS-5, an aggrecanase implicated in osteoarthritis. The compound demonstrated sub-micromolar potency against ADAMTS-5 while maintaining selectivity over related metalloproteases like ADAMTS-4 and MMPs .
  • Antiviral Activity : Some derivatives of 8-hydroxyquinoline have shown promise as antiviral agents. For example, modifications to the anilide ring significantly enhanced antiviral activity against specific viral strains while maintaining low cytotoxicity levels .

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

  • Metal Ion Chelation : The 8-hydroxy group facilitates binding to metal ions, which can disrupt enzymatic functions in pathogens.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, such as metalloproteinases in cancer progression.
  • Cell Signaling Modulation : By affecting signaling pathways related to apoptosis and cell proliferation, it can contribute to anticancer effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[(8-Hydroxy-quinolin-7-yl)-phenyl-methyl]-butyramide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves amidation between quinoline derivatives and butyric acid precursors. Key steps include:

  • Step 1 : Formation of the 8-hydroxyquinoline scaffold via condensation reactions, followed by functionalization at the 7-position.
  • Step 2 : Introduction of the phenyl-methyl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Step 3 : Amidation with butyramide using coupling agents like EDCl/HOBt in anhydrous solvents (e.g., DMF) under inert atmospheres .
  • Optimization : Reaction temperature (60–80°C), solvent polarity, and catalyst selection (e.g., Pd catalysts for coupling steps) significantly impact yield. Continuous flow reactors may enhance scalability .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

  • Methodological Answer :

  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (SHELXL for refinement) resolves bond angles and stereochemistry. Data collection requires high-resolution (<1.0 Å) crystals .
  • Spectroscopy :
  • NMR : 1^1H and 13^{13}C NMR confirm proton environments and carbon backbone.
  • MS : High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., [M+H]+ peaks).
  • Chromatography : HPLC with UV detection (λ = 254–280 nm) assesses purity (>95%) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Fluorescence-based assays (e.g., protease or kinase inhibition) using 8-hydroxyquinoline’s intrinsic fluorescence (λexem = 350/450 nm) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination. Include controls for quinoline-related metal chelation effects .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., serine hydrolases). Parameterize the quinoline moiety’s metal-chelating properties.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .
  • Validation : Compare predicted binding poses with crystallographic data from related quinoline-protein complexes .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer :

  • Orthogonal Assays : Validate enzyme inhibition using both fluorescence (e.g., FRET) and radiometric assays.
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from heterogeneous studies. Adjust for variables like cell line specificity or assay pH (quinoline fluorescence is pH-sensitive) .
  • SAR Studies : Synthesize analogs (e.g., replacing butyramide with pentanamide) to isolate contributions of specific functional groups .

Q. How can the compound’s pharmacokinetic properties be improved through structural modifications?

  • Methodological Answer :

  • LogP Optimization : Introduce polar groups (e.g., hydroxyls) to reduce LogP from ~3.5 (predicted) to <2.5, enhancing solubility.
  • Metabolic Stability : Replace labile esters with ethers or fluorinated groups. Test in microsomal assays (e.g., human liver microsomes) with LC-MS quantification .
  • Prodrug Design : Mask the 8-hydroxy group with acetyl or phosphate esters, cleaved in vivo by esterases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.